2-amino-5-bromo-4-chlorophenol
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Description
2-Amino-5-bromo-4-chlorophenol is a compound with the molecular weight of 222.47 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, it can be synthesized from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene using a bacterial strain LW1 . Another method involves the reaction of 2-amino-6-bromo-4-chlorophenol with salicylaldehyde derivatives to form diorganotin (IV) complexes .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H5BrClNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 . This indicates that the compound contains one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom, along with six carbon atoms and five hydrogen atoms .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can undergo a condensation reaction with acetylferrocene to afford ferrocenyl Schiff bases bearing a phenol group . It can also react with salicylaldehyde derivatives to form diorganotin (IV) complexes .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .Mechanism of Action
Target of Action
Similar compounds, such as chlorophenols, are known to interact with various enzymes and proteins in the cell .
Mode of Action
It’s known that halogenated phenols like this compound can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Related compounds, such as chlorophenols, are known to be degraded by bacteria through various pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption .
Result of Action
Similar compounds have been shown to cause various cellular responses, including cytotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-amino-5-bromo-4-chlorophenol. For example, the rate of reaction of similar compounds can be influenced by the difference in electronegativity .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-bromo-4-chlorophenol involves the conversion of 2,5-dibromo-4-chlorophenol to the desired compound through a series of reactions.", "Starting Materials": [ "2,5-dibromo-4-chlorophenol", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Ammonium hydroxide (NH4OH)", "Hydrochloric acid (HCl)", "Sodium nitrite (NaNO2)", "Hydrochloric acid (HCl)", "Sodium sulfite (Na2SO3)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Hydrochloric acid (HCl)" ], "Reaction": [ "2,5-dibromo-4-chlorophenol is treated with NaOH and H2O2 to form 2,5-dibromo-4-chlorocatechol.", "2,5-dibromo-4-chlorocatechol is then treated with NH4OH and H2O2 to form 2-amino-5-bromo-4-chlorocatechol.", "2-amino-5-bromo-4-chlorocatechol is diazotized with NaNO2 and HCl to form the diazonium salt.", "The diazonium salt is then reduced with Na2SO3 to form 2-amino-5-bromo-4-chlorophenol.", "The final compound is obtained by treating 2-amino-5-bromo-4-chlorophenol with NaOH and H2O2, followed by acidification with HCl." ] } | |
CAS RN |
40372-61-0 |
Molecular Formula |
C6H5BrClNO |
Molecular Weight |
222.5 |
Purity |
95 |
Origin of Product |
United States |
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